molecular formula C15H23N3O2S2 B2754155 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea CAS No. 2415500-19-3

1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea

Cat. No. B2754155
CAS RN: 2415500-19-3
M. Wt: 341.49
InChI Key: ITRPUEIIRQCTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea are still being studied. However, it is believed that this compound may have potential applications in the study of various diseases and biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea in lab experiments is its potential to act as a tool compound for the study of various biological processes. However, one limitation is the complex synthesis process required to obtain this compound.

Future Directions

There are many potential future directions for the study of 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea. Some of these directions include:
1. Further investigation of the mechanism of action of this compound.
2. Study of the potential applications of this compound in the treatment of various diseases.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of the potential use of this compound as a tool compound in the study of various biological processes.

Synthesis Methods

The synthesis of 1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-thiomorpholine with oxalyl chloride to form a chloroformate intermediate. This intermediate is then reacted with 2-thiophenylamine to form the final product.

Scientific Research Applications

1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea has been studied for its potential applications in scientific research. Specifically, this compound has been investigated for its potential use as a tool compound in the study of various biological processes.

properties

IUPAC Name

1-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c19-14(17-13-2-1-9-22-13)16-12-15(3-7-20-8-4-15)18-5-10-21-11-6-18/h1-2,9H,3-8,10-12H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRPUEIIRQCTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CS2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.